Cas no 2137765-14-9 (methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate)

Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate is a specialized ester derivative featuring a cyclopropyl-substituted oxolane ring and a carbamoylacetate functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or agrochemicals. The cyclopropyl and oxolane moieties contribute to structural rigidity, which may enhance binding specificity in target applications. The carbamoylacetate group offers reactivity for further functionalization, such as amidation or condensation reactions. Its well-defined structure and synthetic flexibility make it suitable for research in medicinal chemistry and material science, particularly where tailored molecular frameworks are required.
methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate structure
2137765-14-9 structure
商品名:methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate
CAS番号:2137765-14-9
MF:C11H17NO4
メガワット:227.2569835186
CID:5610121
PubChem ID:165487655

methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
    • EN300-840211
    • 2137765-14-9
    • methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate
    • インチ: 1S/C11H17NO4/c1-15-11(14)4-10(13)12-9-6-16-5-8(9)7-2-3-7/h7-9H,2-6H2,1H3,(H,12,13)
    • InChIKey: IKBWPDOHTGZDHM-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C1)C1CC1)NC(CC(=O)OC)=O

計算された属性

  • せいみつぶんしりょう: 227.11575802g/mol
  • どういたいしつりょう: 227.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 64.6Ų

methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-840211-0.25g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
0.25g
$840.0 2024-05-21
Enamine
EN300-840211-0.05g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
0.05g
$768.0 2024-05-21
Enamine
EN300-840211-0.1g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
0.1g
$804.0 2024-05-21
Enamine
EN300-840211-10.0g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
10.0g
$3929.0 2024-05-21
Enamine
EN300-840211-1.0g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
1.0g
$914.0 2024-05-21
Enamine
EN300-840211-1g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9
1g
$914.0 2023-09-02
Enamine
EN300-840211-2.5g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-840211-5.0g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
5.0g
$2650.0 2024-05-21
Enamine
EN300-840211-0.5g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9 95%
0.5g
$877.0 2024-05-21
Enamine
EN300-840211-5g
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
2137765-14-9
5g
$2650.0 2023-09-02

methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 関連文献

methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetateに関する追加情報

Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate (CAS No. 2137765-14-9): A Comprehensive Overview

Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate, a compound with the chemical identifier CAS No. 2137765-14-9, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of carbamoylacetates, which are widely recognized for their versatility in medicinal chemistry. The presence of a cyclopropyloxolane moiety in its molecular structure adds an intriguing layer of complexity, making it a subject of interest for further exploration.

The< strong>molecular structure of Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate consists of a carbamate group attached to an acetate moiety, with the cyclopropyloxolane ring providing a rigid framework. This structural feature is particularly noteworthy as it can influence the compound's solubility, metabolic stability, and interactions with biological targets. The cyclopropyloxolane ring is known to enhance binding affinity and selectivity, making it a valuable scaffold in drug design.

Recent studies have highlighted the< strong>pharmacological potential of Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate in various therapeutic areas. One of the most promising applications is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The unique structural features of this compound make it an attractive candidate for inhibiting specific kinases while minimizing off-target effects.

In particular, research has demonstrated that the< strong>cyclopropyloxolane moiety can interact with the ATP-binding site of kinases, thereby blocking their activity. This interaction is enhanced by the rigid framework provided by the cyclopropyloxolane ring, which helps to stabilize the binding conformation. Additionally, the carbamate group can form hydrogen bonds with key residues in the kinase active site, further improving binding affinity.

Another area of interest is the< strong>antimicrobial properties of Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate. Emerging evidence suggests that this compound can disrupt bacterial cell membranes, leading to increased permeability and cell death. This mechanism of action is particularly relevant in light of the growing concern over antibiotic resistance. The cyclopropyloxolane ring is thought to contribute to this antimicrobial effect by interfering with bacterial cell wall synthesis.

The< strong>synthesis of Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step involves the formation of the cyclopropyloxolane ring, which can be achieved through various synthetic routes, including ring-closing metathesis and cyclization reactions. Once the cyclopropyloxolane ring is formed, it is coupled with a carbamoylacetate moiety through nucleophilic substitution or condensation reactions.

The< strong>analytical characterization of Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate is crucial for ensuring its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. NMR spectroscopy provides detailed information about the molecular structure, while MS confirms the molecular weight and fragmentation patterns. HPLC is used to assess purity and detect impurities.

In conclusion, Methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate (CAS No. 2137765-14-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting kinases and other biological targets. Further research is warranted to fully elucidate its pharmacological properties and explore its therapeutic applications.

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